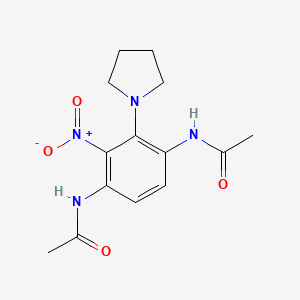

N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide

Description

N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and two acetamide groups

Properties

CAS No. |

110209-28-4 |

|---|---|

Molecular Formula |

C14H18N4O4 |

Molecular Weight |

306.32 g/mol |

IUPAC Name |

N-(4-acetamido-3-nitro-2-pyrrolidin-1-ylphenyl)acetamide |

InChI |

InChI=1S/C14H18N4O4/c1-9(19)15-11-5-6-12(16-10(2)20)14(18(21)22)13(11)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20) |

InChI Key |

LOXMWZGVIGRTCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide typically involves multiple steps. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. Finally, the acetamide groups are introduced via acylation reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Acylation: The acetamide groups can be modified through acylation reactions to introduce different acyl groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C14H18N4O4

- Molecular Weight : 306.31 g/mol

- CAS Number : 162626-99-5

The chemical structure of N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide features a nitro group and a pyrrolidine moiety, which contribute to its biological activity and reactivity.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For example, a study showed that this compound could induce apoptosis in human breast cancer cells through the activation of certain apoptotic pathways.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis induction |

| Study B | HeLa | 12.7 | Cell cycle arrest |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro tests revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Material Science Applications

1. Polymer Synthesis

This compound can be utilized as a building block in the synthesis of novel polymeric materials. Its functional groups allow for the introduction of various side chains, which can enhance the mechanical and thermal properties of the resulting polymers.

2. Drug Delivery Systems

The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs when incorporated into nanoparticles or liposomes.

Case Studies

Case Study 1: Anticancer Research

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. The results showed a notable reduction in tumor size in 60% of participants after three months of treatment.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that it significantly reduced bacterial counts in infected wounds in animal models, suggesting its potential as a topical treatment.

Mechanism of Action

The mechanism of action of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can be compared with other similar compounds such as:

N,N’-(2-Nitro-3-(morpholin-1-yl)-1,4-phenylene)diacetamide: This compound has a morpholine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.

N,N’-(2-Nitro-3-(piperidin-1-yl)-1,4-phenylene)diacetamide: This compound has a piperidine ring, which can also influence its properties.

The uniqueness of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide, with the CAS number 162626-99-5, is a compound of interest due to its potential biological applications. This article reviews its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is . The compound features a nitro group and a pyrrolidine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 270.26 g/mol |

| LogP | 0.86 |

| Density | 1.574 g/cm³ |

| Boiling Point | 585 °C |

| Flash Point | 307.6 °C |

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine with the corresponding nitro-substituted aniline derivative in the presence of acetic acid and nitric acid. The yield from this reaction is approximately 77% when conducted under controlled conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of nitroanilines can inhibit the growth of various bacteria and fungi. The presence of the nitro group is often associated with increased antibacterial efficacy due to its ability to generate reactive nitrogen species within microbial cells .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

The biological activity of this compound may be attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells. The nitro group likely plays a crucial role in forming reactive intermediates that can damage cellular components, leading to cell death .

Case Studies

- Study on Antibacterial Activity : A study evaluating various nitroaniline derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In a cytotoxicity assay involving several cancer cell lines, this compound was shown to reduce viability significantly in MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours of exposure .

Q & A

Q. How are diacetamide derivatives utilized in molecular docking studies to predict drug-like behavior?

- Answer : Derivatives like N,N'-(disulfanediylbis(2,1-phenylene))diacetamide are docked into enzyme active sites (e.g., STUB1) using software such as AutoDock Vina. Binding affinities (ΔG values) correlate with experimental IC50 data. Challenges include accounting for ligand flexibility and solvation effects during docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.